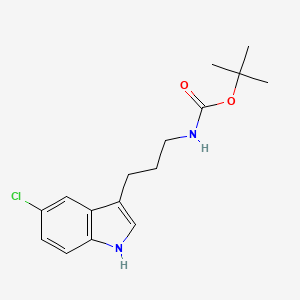
1-(Boc-amino)-3-(5-chloro-1h-indol-3-yl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to a 3-(5-chloro-1H-indol-3-yl)propyl moiety, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the indole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced by reacting the amine group with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
- Used in drug discovery and development programs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- TERT-BUTYL N-[3-(5-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-6-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-FLUORO-1H-INDOL-3-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-METHYL-1H-INDOL-3-YL)PROPYL]CARBAMATE
Comparison:
- TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can influence its reactivity and biological activity.
- Similar compounds with different substituents (e.g., fluorine, methyl) may exhibit distinct chemical and biological properties, making them suitable for different applications.
Eigenschaften
Molekularformel |
C16H21ClN2O2 |
|---|---|
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
tert-butyl N-[3-(5-chloro-1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)18-8-4-5-11-10-19-14-7-6-12(17)9-13(11)14/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
JLWRMBOLSKLXLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC1=CNC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


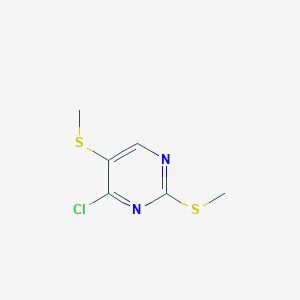
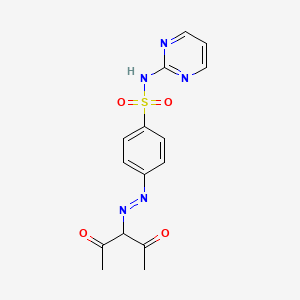

![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
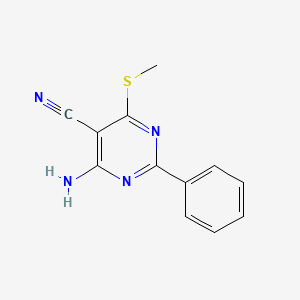
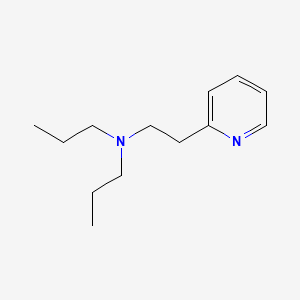
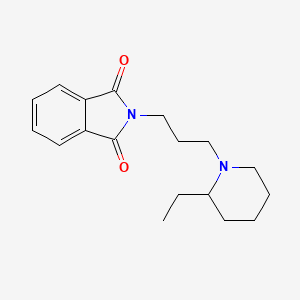

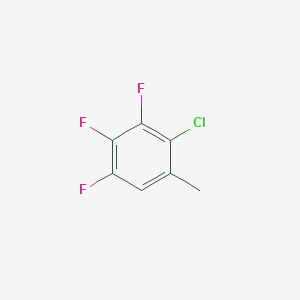
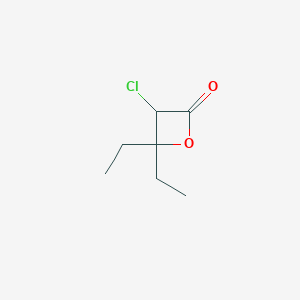
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)


